molecular formula C9H11NO2 B2479564 (2S)-2-(6-Methylpyridin-3-yl)propanoic acid CAS No. 2248201-01-4

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid

Cat. No.: B2479564
CAS No.: 2248201-01-4
M. Wt: 165.192
InChI Key: WITVNWPKVYOTGK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and a propanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methylpyridine, which can be obtained through the methylation of pyridine.

    Formation of Intermediate: The 6-methylpyridine undergoes a series of reactions to introduce the propanoic acid moiety. This can be achieved through a Grignard reaction, where the 6-methylpyridine is reacted with a suitable Grignard reagent to form the corresponding intermediate.

    Final Product Formation: The intermediate is then subjected to hydrolysis and subsequent purification to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler analog with a methyl group at the 2-position of the pyridine ring.

    3-Methylpyridine: Another analog with a methyl group at the 3-position.

    6-Methylpyridine: A direct analog with a methyl group at the 6-position.

Uniqueness

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid is unique due to the presence of both the 6-methylpyridine ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2S)-2-(6-methylpyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-8(5-10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITVNWPKVYOTGK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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